1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in medicinal chemistry, providing enhanced metabolic stability and improved pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a continuous flow process that generates [1.1.1]propellane on demand.
Functionalization: The bicyclo[1.1.1]pentane core is functionalized by introducing the chloromethyl and 4-methoxy-2-methylphenyl groups. .
Industrial Production Methods
Industrial production methods for bicyclo[1.1.1]pentane derivatives, including this compound, leverage scalable reactions that can be performed in flow. These methods often require light as the only reagent, eliminating the need for additional catalysts or additives .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield amines, ethers, or thioethers.
Scientific Research Applications
1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere for phenyl rings, enhancing the metabolic stability and pharmacokinetic properties of drug candidates.
Material Science: Its unique three-dimensional structure makes it useful in the design of novel materials with specific mechanical and chemical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold provides a rigid, three-dimensional structure that can fit into enzyme active sites or receptor binding pockets, modulating their activity. The chloromethyl and 4-methoxy-2-methylphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for phenyl rings.
1-(Hydroxymethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane: A derivative with a hydroxymethyl group instead of a chloromethyl group.
1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane: A derivative lacking the methyl group on the phenyl ring.
Uniqueness
1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and 4-methoxy-2-methylphenyl groups. These functional groups provide specific chemical reactivity and biological activity, making the compound valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c1-10-5-11(16-2)3-4-12(10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRVTZOLUDWMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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